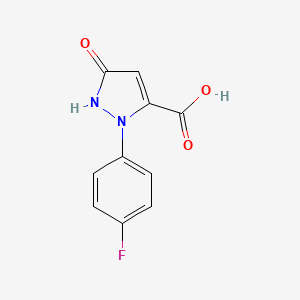

1-(4-Fluorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid

Beschreibung

1-(4-Fluorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid is a fluorinated pyrazole derivative characterized by a pyrazole core substituted with a 4-fluorophenyl group at position 1, a hydroxyl group at position 3, and a carboxylic acid moiety at position 3. Pyrazole derivatives are widely studied for their bioactivity, including antimicrobial, anti-inflammatory, and kinase inhibitory properties . The fluorine atom on the phenyl ring enhances lipophilicity and metabolic stability, while the carboxylic acid group may facilitate hydrogen bonding or metal coordination .

Eigenschaften

Molekularformel |

C10H7FN2O3 |

|---|---|

Molekulargewicht |

222.17 g/mol |

IUPAC-Name |

2-(4-fluorophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C10H7FN2O3/c11-6-1-3-7(4-2-6)13-8(10(15)16)5-9(14)12-13/h1-5H,(H,12,14)(H,15,16) |

InChI-Schlüssel |

ZLBXYVVHIYQZAJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1N2C(=CC(=O)N2)C(=O)O)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-(4-Fluorphenyl)-3-hydroxy-1H-pyrazol-5-carbonsäure umfasst typischerweise die folgenden Schritte:

Bildung des Pyrazolrings: Dies kann durch die Reaktion von Hydrazin mit einer geeigneten 1,3-Dicarbonylverbindung unter sauren oder basischen Bedingungen erreicht werden.

Einführung der Fluorphenylgruppe: Dieser Schritt beinhaltet die Verwendung eines fluorierten Benzolderivats, wie z. B. 4-Fluorbenzaldehyds, das durch eine Kondensationsreaktion mit dem Pyrazolzwischenprodukt umgesetzt werden kann.

Hydroxylierung und Carboxylierung:

Industrielle Produktionsmethoden

Die industrielle Produktion von 1-(4-Fluorphenyl)-3-hydroxy-1H-pyrazol-5-carbonsäure kann optimierte Versionen der oben genannten Synthesewege umfassen, wobei der Schwerpunkt auf der Maximierung der Ausbeute und Reinheit bei gleichzeitiger Minimierung der Kosten und Umweltbelastung liegt. Dies kann die Verwendung von Durchflussreaktoren, fortschrittlicher Reinigungsverfahren und Prinzipien der grünen Chemie umfassen.

Analyse Chemischer Reaktionen

Reaktionstypen

1-(4-Fluorphenyl)-3-hydroxy-1H-pyrazol-5-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxylgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat zu einer Carbonylgruppe oxidiert werden.

Reduktion: Die Carbonsäuregruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu einem Alkohol reduziert werden.

Substitution: Die Fluorphenylgruppe kann an nukleophilen aromatischen Substitutionsreaktionen teilnehmen, bei denen das Fluoratom durch andere Nukleophile ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Chromtrioxid.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.

Substitution: Nukleophile wie Amine, Thiole oder Alkoxide.

Hauptprodukte

Oxidation: Bildung eines Ketons oder Aldehyds.

Reduktion: Bildung eines Alkohols.

Substitution: Bildung substituierter Pyrazolderivate.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 1-(4-Fluorphenyl)-3-hydroxy-1H-pyrazol-5-carbonsäure hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es mit molekularen Zielstrukturen wie Enzymen, Rezeptoren oder Ionenkanälen interagieren und deren Aktivität modulieren. Das Vorhandensein der Fluorphenylgruppe kann die Bindungsaffinität und Selektivität verbessern, während die Hydroxyl- und Carbonsäuregruppen an Wasserstoffbrückenbindungen und elektrostatischen Wechselwirkungen teilnehmen können.

Wirkmechanismus

The mechanism of action of 1-(4-Fluorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The presence of the fluorophenyl group can enhance binding affinity and selectivity, while the hydroxyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects

- Fluorophenyl vs. Chlorophenyl Groups: 1-(4-Chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid () replaces fluorine with chlorine at the para position of the phenyl ring. 1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid () introduces a hydroxyethyl side chain, enhancing hydrophilicity. This contrasts with the target compound’s hydroxyl group at position 3, which may confer different hydrogen-bonding capabilities .

- Heterocyclic Modifications: 1-[4-(3-Fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid () incorporates a thiazole ring and a trifluoromethyl group. The thiazole introduces sulfur-based π-π interactions, while the trifluoromethyl group significantly increases electron-withdrawing effects and acidity (predicted pKa ~3.42 for analogous compounds) compared to the target compound’s hydroxyl group . 1-[(4-Fluorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid () replaces the pyrazole with a thieno-pyrazole fused ring system.

Molecular Planarity

- In 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (), the dihedral angle between the pyrazole and fluorophenyl rings is 4.64°, indicating near-planar geometry. Similar compounds with larger angles (e.g., 10.53° in compound 4 from ) exhibit reduced planarity, which may influence crystallinity or intermolecular interactions .

Physicochemical Properties

Research Findings and Trends

- Synthetic Routes : Chalcone condensation with hydrazine hydrate () is a common method for pyrazole synthesis, though the target compound’s hydroxyl group may require specialized protecting groups .

- Crystallography : Single-crystal X-ray diffraction () remains critical for elucidating dihedral angles and intermolecular interactions in pyrazole derivatives .

Biologische Aktivität

1-(4-Fluorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid (CAS Number: 1781797-09-8) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(4-Fluorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid is CHFNO, with a molecular weight of 222.17 g/mol. The presence of the fluorophenyl group enhances its lipophilicity, which is critical for its interaction with biological targets.

The compound exhibits its biological effects through interactions with various molecular targets, primarily enzymes and receptors. The hydroxyl and carboxylic acid groups facilitate hydrogen bonding and ionic interactions, while the fluorophenyl moiety increases binding affinity to target proteins. This mechanism has been linked to several pharmacological activities, including anti-inflammatory and anticancer effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-(4-Fluorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid. Research indicates that this compound can induce apoptosis in cancer cell lines and inhibit tumor growth. For instance, it has shown significant inhibition against various cancer cell lines with IC values in the micromolar range:

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory properties. In particular, it has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone:

Case Studies

Several case studies have evaluated the efficacy of pyrazole derivatives in preclinical models:

- Xia et al. (2022) : Investigated a series of pyrazole derivatives, including the target compound, for their antitumor activities. They reported significant apoptotic effects in treated cells.

- Li et al. (2022) : Focused on the inhibition of Aurora-A kinase by pyrazole compounds, revealing that certain derivatives exhibited IC values as low as 0.16 µM against this target, indicating potent anticancer potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.